(3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid
Overview
Description
(3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid is a boronic acid derivative featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of methyl carbazate with an aldehyde to form an intermediate, which undergoes oxidative cyclization to yield the oxadiazole ring . The boronic acid group can then be introduced via hydrolysis of aryltrifluoroboronate salts in the presence of silica .
Industrial Production Methods
Industrial production methods for (3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid are not well-documented in the literature. the general approach would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the oxadiazole ring or the boronic acid group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Suzuki-Miyaura coupling typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound.
Scientific Research Applications
(3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid has several scientific research applications:
Biology: The compound’s derivatives have potential biological activities, including anticancer properties.
Industry: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid depends on its specific application. In medicinal chemistry, its derivatives may inhibit specific enzymes or interact with molecular targets involved in disease pathways. For example, boronic acid derivatives are known to inhibit proteasomes, which are involved in protein degradation .
Comparison with Similar Compounds
Similar Compounds
- (3-Methyl-1,2,4-oxadiazol-3-yl)boronic acid
- (5-Methyl-1,2,4-oxadiazol-3-yl)boronic acid
- (3-Ethyl-1,2,4-oxadiazol-5-yl)boronic acid
Uniqueness
(3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 3-position of the oxadiazole ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.
Properties
IUPAC Name |
(3-methyl-1,2,4-oxadiazol-5-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BN2O3/c1-2-5-3(4(7)8)9-6-2/h7-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRORPWYKMFLSST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=NO1)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725941 | |
Record name | (3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
782452-17-9 | |
Record name | (3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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